molecular formula C4H8ClN B14325856 N-Cyclobutylhypochlorous amide CAS No. 110192-07-9

N-Cyclobutylhypochlorous amide

Cat. No.: B14325856
CAS No.: 110192-07-9
M. Wt: 105.56 g/mol
InChI Key: WTHCYEIZBUAKPG-UHFFFAOYSA-N
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Description

N-Cyclobutylhypochlorous amide is an organic compound characterized by the presence of a cyclobutyl group attached to the nitrogen atom of a hypochlorous amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutylhypochlorous amide typically involves the reaction of cyclobutylamine with hypochlorous acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amide. The general reaction can be represented as follows:

Cyclobutylamine+Hypochlorous AcidN-Cyclobutylhypochlorous Amide+Water\text{Cyclobutylamine} + \text{Hypochlorous Acid} \rightarrow \text{this compound} + \text{Water} Cyclobutylamine+Hypochlorous Acid→N-Cyclobutylhypochlorous Amide+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form cyclobutylamine and other related amines.

    Substitution: this compound can participate in substitution reactions, where the hypochlorous group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of N-cyclobutyl-N-oxide derivatives.

    Reduction: Formation of cyclobutylamine.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

N-Cyclobutylhypochlorous amide has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclobutylhypochlorous amide involves its interaction with various molecular targets. The cyclobutyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hypochlorous amide moiety can act as a source of hypochlorous acid, which is known for its antimicrobial properties.

Comparison with Similar Compounds

    N-Cyclobutylamine: Similar in structure but lacks the hypochlorous amide group.

    N-Hypochlorous Amide: Similar in structure but lacks the cyclobutyl group.

Uniqueness: N-Cyclobutylhypochlorous amide is unique due to the presence of both the cyclobutyl and hypochlorous amide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

110192-07-9

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

N-chlorocyclobutanamine

InChI

InChI=1S/C4H8ClN/c5-6-4-2-1-3-4/h4,6H,1-3H2

InChI Key

WTHCYEIZBUAKPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCl

Origin of Product

United States

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